1,2,3,4,5,6-Hexamethylbenzene;2,4,6-trinitrophenol
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Overview
Description
1,2,3,4,5,6-Hexamethylbenzene: is an aromatic hydrocarbon with the molecular formula C₁₂H₁₈ It is a derivative of benzene where all six hydrogen atoms are replaced by methyl groups2,4,6-Trinitrophenol , commonly known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It has been historically used in explosives and dyeing due to its highly reactive nitro groups.
Preparation Methods
1,2,3,4,5,6-Hexamethylbenzene: can be synthesized through two main methods:
Methylation of Benzene: Benzene reacts with methanol in the presence of a catalyst to form hexamethylbenzene.
Oxidation of Toluene: Toluene undergoes oxidation to form hexamethylbenzene.
2,4,6-Trinitrophenol: is prepared by nitrating phenol. The process involves:
Chemical Reactions Analysis
1,2,3,4,5,6-Hexamethylbenzene: undergoes various chemical reactions:
Oxidation: It can be oxidized to mellitic acid.
Substitution: It can participate in electrophilic aromatic substitution reactions.
2,4,6-Trinitrophenol: undergoes several reactions:
Reduction: It can be reduced to form aminophenols.
Substitution: It can react with bases to form picrate salts.
Scientific Research Applications
1,2,3,4,5,6-Hexamethylbenzene: is used in:
Organometallic Chemistry: It acts as a ligand in organometallic compounds.
Aromaticity Studies: It is used to study the properties of aromatic compounds.
2,4,6-Trinitrophenol: has applications in:
Explosives: It is used in the manufacture of explosives.
Dyeing: It is used as a dye and in the production of other dyes.
Medical Applications: It has been used as an antiseptic and in burn treatments.
Mechanism of Action
1,2,3,4,5,6-Hexamethylbenzene: exerts its effects through:
Aromaticity: The electron-donating nature of the methyl groups enhances the basicity of the central ring.
Ligand Behavior: It can form complexes with metals in organometallic chemistry.
2,4,6-Trinitrophenol: acts through:
Explosive Properties: The nitro groups make it highly reactive and explosive.
Antiseptic Properties: It disrupts microbial cell walls and proteins.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexamethylbenzene: is unique due to its high degree of methylation. Similar compounds include:
Toluene: A single methyl group attached to benzene.
2,4,6-Trinitrophenol: is similar to other nitrophenols but is more explosive. Similar compounds include:
2,4-Dinitrophenol: Less explosive but still highly reactive.
4-Nitrophenol: Used in the synthesis of other chemicals.
Properties
CAS No. |
185672-61-1 |
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Molecular Formula |
C30H39N3O7 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexamethylbenzene;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C12H18.C6H3N3O7/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-6H3;1-2,10H |
InChI Key |
UEPOUNJLZTZMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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